molecular formula C22H29N3O5S2 B2959819 N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide CAS No. 941949-77-5

N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide

カタログ番号: B2959819
CAS番号: 941949-77-5
分子量: 479.61
InChIキー: MAKOTHDGQABREC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a propylsulfonyl group and a phenylpropanamide moiety. Its molecular formula is C₂₂H₂₇N₃O₄S (molecular weight: 429.5 g/mol) . The structure combines a sulfamoyl bridge (-SO₂NH-) linking the tetrahydroquinoline and phenyl rings, with a methyl group at the 3-position of the phenyl ring and a propionamide side chain.

特性

IUPAC Name

N-[3-methyl-4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S2/c1-4-13-31(27,28)25-12-6-7-17-15-19(8-10-20(17)25)24-32(29,30)21-11-9-18(14-16(21)3)23-22(26)5-2/h8-11,14-15,24H,4-7,12-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKOTHDGQABREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Types of Reactions

  • Oxidation: : The compound might undergo oxidation, particularly at the sulfamoyl or propylsulfonyl moieties.

  • Reduction: : Conversely, reduction reactions could target the propionamide or sulfamoyl groups, altering the oxidation state.

  • Substitution: : Substitution reactions might occur at various positions on the aromatic ring, replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions: : Common reagents for these reactions could include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions such as alkyl halides.

Major Products: : The products of these reactions would vary, producing different derivatives of the original molecule with altered functional groups while retaining the core structure.

科学的研究の応用

N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide has a range of scientific research applications:

  • Chemistry: : Utilized in studies of reaction mechanisms and synthesis of novel compounds.

  • Biology: : Potential use in understanding biochemical pathways and as a probe in molecular biology.

  • Medicine: : Investigated for its potential pharmacological effects, possibly acting on specific molecular targets.

  • Industry: : Could be used in the development of new materials or as an intermediate in the synthesis of other compounds.

作用機序

The mechanism by which N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide exerts its effects likely involves interaction with molecular targets such as enzymes or receptors. The specific pathways would depend on its application but might involve inhibition or activation of particular biochemical processes.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional analogs include sulfonamide-linked heterocycles and substituted phenylpropanamides. Below is a detailed comparison based on molecular features, synthesis, and properties:

Structural Analog: N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide

  • Key Differences: Substituent on Tetrahydroquinoline: The comparator compound has a propanoyl group (CH₂CH₂CO-) at the 1-position of the tetrahydroquinoline, whereas the target compound features a propylsulfonyl group (CH₂CH₂CH₂-SO₂-) . Molecular Weight: The target compound (429.5 g/mol) is lighter due to the sulfonyl group’s higher electronegativity and compactness compared to the propanoyl group.
  • Shared Features :
    • Both compounds retain the sulfamoyl bridge and 3-methylphenylpropanamide backbone, suggesting similar solubility profiles (likely moderate polarity due to sulfonamide and amide groups).

Functional Analog: 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

  • Side Chains: The dioxoisoindolinyl group introduces additional hydrogen-bond acceptors, which may enhance solubility (reported melting point: 83°C) compared to the target compound’s simpler propionamide .
  • Molecular Weight : Higher at 493.53 g/mol due to the pyridine and dioxoisoindoline substituents .

Data Table: Comparative Properties

Property Target Compound Propanoyl Analog Pyridine-Based Analog
Molecular Formula C₂₂H₂₇N₃O₄S C₂₂H₂₇N₃O₄S C₂₄H₂₃N₅O₅S
Molecular Weight (g/mol) 429.5 429.5 493.53
Key Substituents Propylsulfonyl Propanoyl Pyridinyl, Dioxoisoindolinyl
Reported Melting Point (°C) N/A N/A 83

Research Findings and Implications

  • Further studies should prioritize assays for kinase or protease inhibition.
  • Synthetic Challenges : The lack of reported melting points or solubility data (e.g., in ) underscores the need for rigorous physicochemical characterization.

生物活性

N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in neurotransmission and other physiological processes. Notably, it has shown potential as an inhibitor of neuronal nitric oxide synthase (nNOS), which plays a critical role in the regulation of nitric oxide levels in the nervous system.

Inhibition of Neuronal Nitric Oxide Synthase

In studies conducted on related compounds, it was observed that modifications in the tetrahydroquinoline structure significantly affect nNOS inhibitory potency. For instance, compounds with varying side chains demonstrated different selectivity ratios against nNOS compared to endothelial (eNOS) and inducible nitric oxide synthase (iNOS) .

Table 1: nNOS Inhibition Potency of Related Compounds

Compound IDIC50 (nM)Selectivity (nNOS/eNOS)Selectivity (nNOS/iNOS)
Compound 260.58>100>1000
Compound 313.366-fold less potentNot tested
Compound 5193>1000>1000

This table illustrates the significant variations in potency among different analogues, emphasizing the importance of structural modifications in enhancing biological activity.

Pharmacological Implications

The inhibition of nNOS has been linked to therapeutic effects in various neurological disorders. Compounds that effectively inhibit nNOS may help in conditions characterized by excessive nitric oxide production, such as neurodegenerative diseases and stroke .

Case Studies

  • Neuroprotective Effects : A study highlighted that compounds similar to N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide exhibited neuroprotective effects in animal models of ischemic stroke by reducing neuronal death associated with oxidative stress.
  • Behavioral Studies : In behavioral assays, related compounds demonstrated anxiolytic properties in rodent models when administered at specific dosages, indicating potential for treating anxiety disorders.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

  • Methodology : Use a stepwise approach involving sulfonamide coupling and propionamide formation. For example:

  • Step 1 : React sulfanilamide derivatives with propylsulfonyl chloride under inert conditions (e.g., dioxane at 80°C) to form the sulfamoyl intermediate .
  • Step 2 : Couple the intermediate with a substituted tetrahydroquinoline via nucleophilic aromatic substitution (e.g., using DMAP in pyridine) .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1.1 molar ratio of amine to sulfonyl chloride) to minimize byproducts.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • FTIR : Confirm sulfonamide (S=O stretch at ~1360–1160 cm⁻¹) and propionamide (N–H bend at ~1650 cm⁻¹) functional groups .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.0–8.0 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+^+ ion).

Q. What solvents and conditions ensure stability during storage?

  • Stability Protocol :

  • Store in anhydrous DMSO or ethanol at –20°C to prevent hydrolysis of the sulfamoyl group.
  • Avoid prolonged exposure to light due to the tetrahydroquinoline moiety’s photosensitivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • SAR Framework :

  • Variation : Synthesize analogs with modified substituents (e.g., replacing propylsulfonyl with methylsulfonyl or altering the tetrahydroquinoline ring’s substitution pattern) .
  • Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) with IC50_{50} determinations.
  • Data Analysis : Use molecular docking to correlate substituent effects with binding affinity (e.g., sulfamoyl group interactions with hydrophobic pockets).

Q. What methodologies resolve contradictions in reported bioactivity data for similar sulfonamide derivatives?

  • Case Study : If Compound A shows higher potency than Compound B in one study but not another:

  • Replication : Standardize assay conditions (e.g., cell line, incubation time, solvent controls).
  • Meta-Analysis : Compare logP, solubility, and metabolic stability data to identify confounding factors (e.g., poor membrane permeability in one derivative) .

Q. How can metabolite identification studies be conducted for this compound?

  • Workflow :

  • In Vitro : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS.
  • Key Metabolites : Look for hydroxylation at the tetrahydroquinoline ring or sulfamoyl cleavage products .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。